molecular formula C9H10ClNO2 B2573731 1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride CAS No. 2287273-98-5

1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride

Cat. No. B2573731
CAS RN: 2287273-98-5
M. Wt: 199.63
InChI Key: QQZLSQMWICVRRD-UHFFFAOYSA-N
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Description

“1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride” is a cyclic organic compound that has attracted attention in the scientific community due to its diverse range of applications . It is a solid substance with a molecular weight of 163.18 .


Synthesis Analysis

The synthesis of this compound involves a mixture of pyridin-4-yl-acetic acid and 1-bromo-2-chloroethane in a 50% NaOH aqueous solution. Benzyltriethylammonium chloride is added to this solution, which is then heated to 60°C and stirred for 2 hours . After cooling down to room temperature, the aqueous layer is removed and the organic layer is neutralized with saturated NH4Cl aqueous and extracted with Et2O .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H9NO2/c11-8(12)9(3-4-9)7-1-5-10-6-2-7/h1-2,5-6H,3-4H2,(H,11,12) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 163.18 and is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble .

Scientific Research Applications

Synthesis and Biological Activities

  • Derivative Synthesis and Bioactivity : Research has focused on synthesizing derivatives of cyclopropanecarboxylic acids, highlighting their biological activities. For example, thiourea derivatives exhibited significant herbicidal and fungicidal activities, underscoring the potential of cyclopropanecarboxylic acid derivatives in agricultural applications (Tian, Song, Wang, & Liu, 2009).

  • Antimicrobial and Nematicidal Activities : Another study synthesized polysubstituted cyclopropane derivatives, demonstrating their significant antimicrobial activity against various bacterial and fungal strains, as well as nematicidal activities. This suggests potential applications in the development of new antimicrobial and nematicidal agents (Banothu, Basavoju, & Bavantula, 2015).

  • Synthetic Applications : The use of cyclopropanone equivalents derived from chloropropionic acid in synthetic applications has been explored, highlighting the versatility of cyclopropane derivatives in the synthesis of complex organic molecules (Wasserman, Dion, & Fukuyama, 1989).

Chemical Properties and Characterization

  • Crystal Structure and Computational Studies : The synthesis and characterization of pyrazole derivatives, including their crystal structure and theoretical calculations, have been conducted. Such studies contribute to a deeper understanding of the chemical properties and stability of cyclopropane derivatives, which is crucial for their application in various fields (Shen, Huang, Diao, & Lei, 2012).

  • Coordination Polymers as Luminescent Probes : Coordination polymers containing cyclopropane derivatives have been studied for their selective luminescent probe capabilities, particularly for detecting Zn2+ ions. This opens up potential applications in sensing and detection technologies (Zhao, Chen, Cheng, Liao, Yan, & Jiang, 2004).

Safety and Hazards

The safety information for this compound includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 .

properties

IUPAC Name

1-pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-8(12)9(3-4-9)7-1-5-10-6-2-7;/h1-2,5-6H,3-4H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZLSQMWICVRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=NC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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